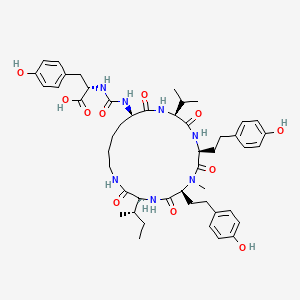
Anabaenopeptin 915
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anabaenopeptin 915 is a natural product found in Planktothrix agardhii with data available.
Applications De Recherche Scientifique
Biomedical Applications
1.1 Protease Inhibition
Anabaenopeptin 915 exhibits strong inhibitory activity against various proteases, particularly TAFIa (thrombin-activatable fibrinolysis inhibitor). Studies have shown that it has an IC50 value as low as 1.5 nM, indicating its potential as a therapeutic agent for cardiovascular diseases by promoting fibrinolysis and preventing thrombus formation . The structure-activity relationship (SAR) analysis revealed that the presence of basic exocyclic residues significantly enhances its inhibitory potency .
1.2 Anticancer Activity
Recent investigations into the anticancer properties of anabaenopeptins, including this compound, have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, such as HeLa cells. Viability assays conducted revealed significant differences in effectiveness between structural variants of anabaenopeptins, suggesting that modifications in their structure can enhance their anticancer activities .
Environmental Applications
2.1 Bioremediation
Cyanobacteria producing anabaenopeptins play a crucial role in bioremediation processes. Their ability to degrade pollutants and absorb heavy metals makes them valuable in cleaning contaminated water bodies. The production of bioactive compounds like this compound can enhance the efficiency of bioremediation efforts .
2.2 Algal Bloom Management
The presence of cyanobacteria that produce anabaenopeptins is often associated with harmful algal blooms. Understanding the dynamics of these compounds can aid in developing strategies to manage algal blooms and mitigate their ecological impacts .
Biotechnology Applications
3.1 Drug Development
The unique structural characteristics of this compound make it a candidate for drug development. Its ability to selectively inhibit specific proteases can be harnessed to design novel therapeutic agents targeting coagulation disorders and cancer . The rational design of analogs based on this compound's structure could lead to the discovery of new drugs with enhanced efficacy and reduced side effects.
3.2 Cosmetic Formulations
Due to its bioactive properties, this compound is being explored for use in cosmetic formulations aimed at skin rejuvenation and anti-aging effects. Its ability to modulate protease activity can be beneficial in maintaining skin elasticity and reducing wrinkles .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Biomedical | Protease Inhibition | IC50 = 1.5 nM against TAFIa |
| Anticancer Activity | Effective against HeLa cells | |
| Environmental | Bioremediation | Degrades pollutants and absorbs metals |
| Algal Bloom Management | Helps manage harmful algal blooms | |
| Biotechnology | Drug Development | Potential for new therapeutic agents |
| Cosmetic Formulations | Enhances skin rejuvenation |
Case Studies
Case Study 1: Inhibition of TAFIa
A study isolated multiple anabaenopeptins from Planktothrix rubescens and demonstrated their inhibitory effects on TAFIa through enzymatic assays, establishing a significant SAR that guided further drug design efforts .
Case Study 2: Anticancer Efficacy
Research conducted on the cytotoxic effects of anabaenopeptins showed variable efficacy across cancer cell lines, highlighting the need for structural modifications to enhance therapeutic potential against specific cancers .
Propriétés
Formule moléculaire |
C48H65N7O11 |
|---|---|
Poids moléculaire |
916.1 g/mol |
Nom IUPAC |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H65N7O11/c1-6-29(4)41-44(61)49-26-8-7-9-36(51-48(66)52-38(47(64)65)27-32-14-22-35(58)23-15-32)42(59)53-40(28(2)3)45(62)50-37(24-16-30-10-18-33(56)19-11-30)46(63)55(5)39(43(60)54-41)25-17-31-12-20-34(57)21-13-31/h10-15,18-23,28-29,36-41,56-58H,6-9,16-17,24-27H2,1-5H3,(H,49,61)(H,50,62)(H,53,59)(H,54,60)(H,64,65)(H2,51,52,66)/t29-,36+,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
KWDLKNNQGMAHJR-HBWVXJRASA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Synonymes |
anabaenopeptin 915 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















